3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one
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Overview
Description
Quinazolinone derivatives, such as 3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one, are a class of compounds that have garnered interest due to their diverse pharmacological activities. The compound is closely related to 2,3-dihydroquinazolin-4(1H)-ones and 2-hydrazono-3-phenylquinazolin-4(3H)-ones, which have been studied for their potential use in medicinal chemistry .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves a multi-component reaction. For instance, 2,3-dihydroquinazolin-4(1H)-one derivatives can be synthesized via a one-pot reaction involving isatoic anhydride, an aromatic aldehyde, and ammonium acetate or a primary amine, catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol . Similarly, 2-hydrazono-3-phenylquinazolin-4(3H)-ones have been synthesized and studied for their tautomeric behavior in solution . These methods could potentially be adapted for the synthesis of 3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often elucidated using spectroscopic techniques such as IR, NMR (1H and 13C), mass spectrometry, and elemental analysis. X-ray structure analysis and theoretical calculations can also be employed to confirm the formation of the desired compound . Tautomerism is a common phenomenon in these compounds, as demonstrated by studies on guanidines and related compounds .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions. For example, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones leads to the formation of pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones . Combinatorial synthesis methods have been used to create a diverse array of 3-arylideneaminoquinazolin-4(1H)-one derivatives, starting from 2-aminobenzohydrazides and aldehydes or ketones . These reactions highlight the chemical versatility of quinazolinone derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The synthesis of these compounds can be optimized using different catalysts and reaction conditions, such as dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation, which offers high yields and environmentally friendly procedures . The introduction of heterocyclic substituents can lead to new derivatives with potential antimicrobial activities . The reactivity of these compounds can also be modified through alkylation reactions, as seen in the synthesis of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines .
Scientific Research Applications
Tautomerism and Structural Studies
- Tautomerism Analysis : 2-Hydrazono-3-phenylquinazolin-4(3H)-ones, which are structurally similar to 3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one, predominantly exist as imino tautomers in DMSO solutions, as revealed by (15)N NMR studies (Ghiviriga et al., 2009).
- Formation of Quinazolin-5(4H)-ones : A reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone leads to the formation of 1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, showcasing the reactivity and potential for chemical transformations of the core quinazolin-4(3H)-one structure (Danylchenko et al., 2015).
Antimicrobial and Anticonvulsant Activities
- Antimicrobial and Anticonvulsant Derivatives : Novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones were synthesized and evaluated for antimicrobial and anticonvulsant activities. Compounds PTQ-03 and ETQ-03 demonstrated broad spectrum of activity against tested bacteria and fungi, while PTQ-04 and NTQ-01 showed potent anticonvulsant activity (Rajasekaran et al., 2013).
- Hypotensive Agents : 3-(substitutedarylidene)hydrazinoacetylamino-2-methyl-6-bromo-quinazolin-4(3H)-ones showed hypotensive activity, with compound 6d significantly lowering blood pressure, indicating the potential therapeutic applications of quinazolin-4(3H)-one derivatives in cardiovascular conditions (Kumar et al., 2003).
Synthesis and Characterization of Novel Structures
- Synthesis of Spiro-Fused Heterocyclic Systems : Reaction of 4-hydrazinoquinazoline with 2,4-diketoesters resulted in the formation of novel spiro-fused heterocyclic systems, showing the versatility of quinazolin-4(3H)-one derivatives in synthesizing complex molecular structures (Karpenko et al., 2009).
- Antioxidant Studies of Quinazolin Derivatives : Synthesized quinazolin derivatives exhibited excellent scavenging capacity against DPPH and Nitric oxide (NO) radicals, surpassing common antioxidants, indicating their potential in oxidative stress-related therapies (Al-azawi, 2016).
Novel Compounds and Biological Activities
- Synthesis and Antifungal Activity : Synthesis of novel quinazolin-4(3H)-one derivatives displayed fungicidal activities, suggesting their use in developing antifungal agents (El-Hashash et al., 2015).
- Antimicrobial, Antitubercular, and Anti-HIV Activities : Newly synthesized 2-phenyl-3-(substituted quinazolinylamino)quinazolin-4(3H)-ones demonstrated significant antimicrobial, antitubercular, and anti-HIV activities, offering potential for developing new therapeutic agents (Sulthana et al., 2020).
Safety And Hazards
As with any chemical compound, handling “3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one” would require appropriate safety precautions. The MSDS (Material Safety Data Sheet) for this specific compound would provide detailed information on its potential hazards, safe handling procedures, and emergency response guidelines .
Future Directions
The study of quinazolinone derivatives is an active area of research in medicinal chemistry due to their diverse biological activities. Future research on “3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .
properties
IUPAC Name |
3-(2,4-dimethylphenyl)-2-hydrazinylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-7-8-14(11(2)9-10)20-15(21)12-5-3-4-6-13(12)18-16(20)19-17/h3-9H,17H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRDMRXPNSOQDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407002 |
Source
|
Record name | 3-(2,4-Dimethylphenyl)-2-hydrazinylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one | |
CAS RN |
77066-13-8 |
Source
|
Record name | 3-(2,4-Dimethylphenyl)-2-hydrazinylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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